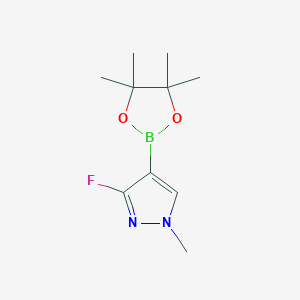
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (hereafter referred to as FMDP) is a small molecule that has been studied in the fields of synthetic organic chemistry and medicinal chemistry. It is a fluorinated derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms. FMDP has been studied for its potential applications in drug design and medicinal chemistry due to its unique properties.
作用機序
The mechanism of action of FMDP is not fully understood. However, it is believed that the molecule binds to the active sites of enzymes, such as caspases and protein kinases, and inhibits their activity. This inhibition prevents the enzymes from carrying out their normal functions, which can lead to changes in the cell signaling pathways and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMDP are not fully understood. However, studies have shown that FMDP can inhibit the activity of caspases and protein kinases, which can lead to changes in the cell signaling pathways and other cellular processes. In addition, FMDP has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as cancer.
実験室実験の利点と制限
FMDP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and manipulate. It is also stable and can be synthesized using a variety of methods, including the use of organoboron reagents. Additionally, it has been studied for its potential applications in drug design and medicinal chemistry.
However, FMDP also has some limitations. It is a fluorinated derivative of pyrazole, which can make it difficult to synthesize and manipulate in the laboratory. Additionally, the mechanism of action of FMDP is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
将来の方向性
Due to its potential applications in drug design and medicinal chemistry, there are several future directions for the study of FMDP.
1. Further research should be conducted to more fully understand the mechanism of action of FMDP and its effects on biochemical and physiological processes.
2. Studies should be conducted to explore the potential of FMDP as an inhibitor of enzymes involved in apoptosis, such as caspases.
3. Research should be conducted to investigate the potential of FMDP as an inhibitor of protein kinases and its effects on cell signaling pathways.
4. Studies should be conducted to explore the potential of FMDP as an antioxidant.
5. Research should be conducted to investigate the potential of FMDP as a drug target for the treatment of diseases such as cancer.
6. Further research should be conducted to explore the potential of FMDP as a model compound for the development of new drugs.
7. Studies should be conducted to investigate the potential of FMDP for use in other areas of medicinal chemistry, such as in the development of inhibitors of enzymes involved in metabolic pathways.
合成法
FMDP can be synthesized using a variety of methods, including the use of organoboron reagents. The most common method of synthesis involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride and 1-methylpyrazole in the presence of a base, such as potassium carbonate, to form FMDP. This method has been shown to be efficient and reliable.
科学的研究の応用
FMDP has been studied for its potential applications in drug design and medicinal chemistry. It has been used as a model compound for the development of new drugs and has been studied for its potential to inhibit enzymes such as caspases, which are involved in apoptosis. FMDP has also been used in the development of inhibitors of protein kinases, which are enzymes that regulate cell signaling pathways.
特性
IUPAC Name |
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEBAMIXJUPYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)
![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)



![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)
![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)
![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)
![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)
